1-Methylaminocyclohexane-1-carboxamide

Description

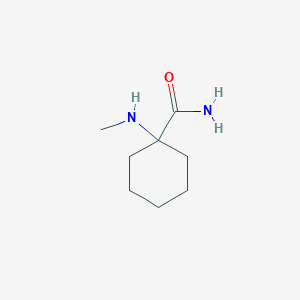

Structure

2D Structure

3D Structure

Properties

CAS No. |

4909-13-1 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

1-(methylamino)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C8H16N2O/c1-10-8(7(9)11)5-3-2-4-6-8/h10H,2-6H2,1H3,(H2,9,11) |

InChI Key |

KEDOFRLSBRIJOA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1(CCCCC1)C(=O)N |

Origin of Product |

United States |

Structural Classification and Nomenclature Relevance

1-Methylaminocyclohexane-1-carboxamide belongs to the class of organic compounds known as carboxamides. Structurally, it is characterized by a cyclohexane (B81311) ring, which is a six-membered saturated carbocyclic ring. This ring is geminally disubstituted at the C1 position with a methylamino group (-NHCH₃) and a carboxamide group (-C(=O)NH₂).

The nomenclature of this compound and its derivatives is guided by the International Union of Pure and Applied Chemistry (IUPAC) rules. For instance, a closely related derivative, N-hydroxy-1-(methylamino)cyclohexane-1-carboxamide, has the systematic IUPAC name that clearly indicates the presence of a hydroxyl group on the amide nitrogen. nih.gov The core structure, "cyclohexane-1-carboxamide," signifies the amide of a carboxylic acid where the carbonyl group is attached to the cyclohexane ring. nist.gov The prefix "1-methylamino" specifies the substitution at the first carbon of the ring.

The physicochemical properties of such compounds can be predicted using computational models. For the related compound N-hydroxy-1-(methylamino)cyclohexane-1-carboxamide, these properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 172.22 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 172.121177757 | PubChem |

| Complexity | 164 | PubChem |

Note: The data in this table pertains to N-hydroxy-1-(methylamino)cyclohexane-1-carboxamide, a derivative of the primary subject, due to the limited availability of specific data for this compound.

Significance in Organic Synthesis and Medicinal Chemistry Scaffolding

While direct applications of 1-Methylaminocyclohexane-1-carboxamide are not extensively documented, its structural components—the cyclohexane (B81311) ring and the carboxamide group—are prevalent in organic synthesis and medicinal chemistry.

In organic synthesis, cyclohexane derivatives serve as versatile building blocks. cabidigitallibrary.org The synthesis of various carboxamide derivatives often involves the coupling of a carboxylic acid with an amine. nih.gov A general route to synthesize cyclohexane carboxamide derivatives can involve the conversion of a corresponding amino acid to an ester, followed by amidation. google.com For instance, the synthesis of novel cyclohexane-1-carboxamides has been achieved through the coupling of 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide with different amines. orientjchem.org

In medicinal chemistry, the cyclohexane scaffold is a common feature in many bioactive molecules due to its conformational flexibility, which allows for optimal binding to biological targets. cabidigitallibrary.org The carboxamide functional group is also a key component in a vast number of pharmaceuticals, contributing to their biological activity through hydrogen bonding interactions with protein targets. nih.gov Derivatives of cyclohexane carboxamides have been investigated for a range of therapeutic applications, including their potential as anticancer agents. orientjchem.org For example, a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives were synthesized and evaluated for their in-vitro antitumor activity against various cancer cell lines. orientjchem.org

Scope of Academic Inquiry for the Compound and Its Derivatives

Foundational Synthetic Routes to Cyclohexane-1-carboxylic Acid Precursors

The initial strategic goal in the synthesis of the target compound is the formation of a cyclohexane ring substituted at the 1-position with both a methyl group and a carboxylic acid (or a group that can be converted to a carboxylic acid).

A well-established method for the formation of carboxylic acids involves the carbonation of Grignard reagents. youtube.com This approach is particularly effective for creating tertiary carboxylic acids on a cyclic framework. The synthesis of 1-methylcyclohexanecarboxylic acid, a key precursor, can be achieved through this method. orgsyn.org The reaction sequence begins with the preparation of a Grignard reagent from a suitable haloalkane, such as 1-chloro-1-methylcyclohexane (B1295254). orgsyn.org This organometallic intermediate is then reacted with solid carbon dioxide (dry ice), which serves as the electrophile. youtube.comyoutube.com Subsequent acidification of the resulting magnesium carboxylate salt yields the desired carboxylic acid. libretexts.org

The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbon atom of CO2. youtube.com It is critical that the reaction is performed under anhydrous conditions, typically in an ether solvent, to prevent the highly reactive Grignard reagent from being quenched by protic solvents. youtube.com

Table 1: Grignard Carbonation for 1-Methylcyclohexanecarboxylic Acid Synthesis

| Step | Reactants | Reagents | Product | Key Conditions |

|---|---|---|---|---|

| 1 | 1-chloro-1-methylcyclohexane | Magnesium (Mg) | 1-methylcyclohexylmagnesium chloride (Grignard Reagent) | Anhydrous ether solvent |

While Friedel-Crafts acylation is a quintessential method for acylating aromatic rings, its principles can be adapted to synthesize precursors for cyclic carboxylic acids. organic-chemistry.orgmasterorganicchemistry.com Direct acylation of an alkane like cyclohexane is not feasible; however, functionalized cyclohexanes can participate in related condensation reactions. For instance, 1-methylcyclohexanecarboxylic acid can be prepared via a multi-step process that begins with a Friedel-Crafts condensation of 1-chloro-1-methylcyclohexane with methyl 2-furancarboxylate, followed by saponification and oxidation of the intermediate product. orgsyn.org

The Friedel-Crafts reaction, in its classic sense, involves an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃) to form a ketone. sigmaaldrich.com Intramolecular versions of this reaction are also powerful tools for creating cyclic ketones, which can be valuable intermediates in more complex syntheses. organic-chemistry.orgmasterorganicchemistry.com

A direct and elegant route to the immediate precursor, 1-methylaminocyclohexane-1-carboxylic acid, employs a strategy analogous to the Strecker amino acid synthesis. The process commences with the condensation of cyclohexanone (B45756) and methylamine. pearson.com This reaction, typically conducted under acidic conditions, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an N-methylcyclohexanimine (a Schiff base). pearson.com

The subsequent "carboxylation" step is achieved by the addition of a cyanide source, such as potassium cyanide (KCN), to the imine intermediate. This forms a stable α-aminonitrile (1-methylamino-cyclohexanecarbonitrile). The final step in this sequence is the hydrolysis of the nitrile functional group under either acidic or basic conditions, which converts it into a carboxylic acid, thereby yielding 1-methylaminocyclohexane-1-carboxylic acid.

Oxidative methods provide another viable pathway to carboxylic acid precursors. The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. nih.govorganic-chemistry.org This requires strong oxidizing agents, such as potassium dichromate in acidic solution, and typically involves heating under reflux to ensure the reaction proceeds past the intermediate aldehyde stage to the final carboxylic acid. chemguide.co.uk

While ketones are generally more resistant to oxidation, specific substrates can be converted to carboxylic acids. For example, 1-methylcyclohexanecarboxylic acid has been synthesized by the oxidation of 1-methyl-1-acetylcyclohexane using reagents like nitric acid or sodium hypobromite. orgsyn.org This demonstrates the utility of oxidizing ketone intermediates to access the desired acid precursor.

Table 2: Oxidation Approaches to Carboxylic Acid Precursors

| Precursor Type | Example Precursor | Oxidizing Agent | Product | Reference |

|---|---|---|---|---|

| Ketone | 1-methyl-1-acetylcyclohexane | Nitric acid or Sodium hypobromite | 1-Methylcyclohexanecarboxylic acid | orgsyn.org |

Amide Bond Formation Strategies for this compound

The final transformation to produce this compound is the formation of a primary amide from the corresponding carboxylic acid precursor.

Direct amidation involves the coupling of a carboxylic acid with an amine. To form the primary amide (carboxamide) of 1-methylaminocyclohexane-1-carboxylic acid, the carboxylic acid must be reacted with ammonia (B1221849). However, the direct reaction between a carboxylic acid and ammonia to form an amide requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt.

Modern synthetic chemistry offers numerous "coupling" reagents that facilitate amide bond formation under milder conditions. rsc.org These methods involve the in situ activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine (in this case, ammonia). A variety of reagents have been developed for this purpose, including those based on boron nih.gov, silicon chemistryviews.org, and ynoates organic-chemistry.org, which allow for efficient, one-pot synthesis of amides with broad functional group tolerance. chemistryviews.orgorganic-chemistry.org

A more traditional and widely used approach involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an ester. This activated derivative can then be easily reacted with ammonia or a source like ammonium hydroxide (B78521) to furnish the final carboxamide product. google.com This two-step sequence is a robust and reliable method for preparing primary amides.

Catalytic Approaches for Carboxamide Synthesis (e.g., using DCC/DMAP)

The formation of the carboxamide functional group is a cornerstone of organic synthesis. For a compound like this compound, direct amidation of the corresponding carboxylic acid is a primary synthetic route. This transformation is frequently facilitated by coupling agents that activate the carboxylic acid for nucleophilic attack by an amine.

A widely employed method utilizes a combination of N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. jocpr.com In this context, the synthesis would involve the reaction of 1-(methylamino)cyclohexane-1-carboxylic acid with a source of ammonia. The DCC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. Subsequently, the amine attacks this intermediate, leading to the formation of the amide bond and the byproduct dicyclohexylurea (DCU). DMAP serves to accelerate the reaction. jocpr.com The stability of the amide bond makes this a thermodynamically favorable process once the activation barrier is overcome. jocpr.com

Table 1: Catalytic Amidation for this compound Synthesis

| Reactant 1 | Reactant 2 | Coupling System | Product |

| 1-(methylamino)cyclohexane-1-carboxylic acid | Ammonia | DCC / DMAP | This compound |

This approach is a common strategy for creating carboxamides due to its efficiency and the broad availability of the necessary reagents. jocpr.com

Multi-step Routes Involving Cyclohexane Carboxamide Precursors

Multi-step synthetic sequences offer versatility in constructing complex molecules like this compound, often starting from more readily available precursors. These routes allow for the sequential installation of the required functional groups.

One logical pathway begins with a precursor such as 1-aminocyclohexane-1-carboxamide. nih.gov This intermediate already contains the core cyclohexane ring and the primary carboxamide. The synthesis can then be completed by introducing the methyl group onto the primary amine. A common method for this transformation is reductive amination. masterorganicchemistry.comorganic-chemistry.org This process involves reacting the primary amine with formaldehyde (B43269) to form an intermediate imine or aminal, which is then reduced in situ to the secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Another potential multi-step route could start from trans-4-aminomethyl cyclohexane-1-carboxylic acid. google.com While this would require more extensive functional group manipulation, including the relocation of the amino and carboxyl groups to the same carbon atom, it illustrates the principle of building the target molecule from a substituted cyclohexane scaffold. General strategies often involve the protection of one functional group while another is being manipulated, followed by deprotection and further reaction steps. For instance, a protected amino acid can be converted to an amide, followed by N-alkylation and subsequent deprotection to yield the final product. google.com

Table 2: Example of a Multi-step Synthesis

| Starting Material | Step 1 Reagents/Conditions | Intermediate | Step 2 Reagents/Conditions | Final Product |

| 1-aminocyclohexane-1-carboxamide | Formaldehyde (CH₂O), mild acid | Iminium ion intermediate | Sodium cyanoborohydride (NaBH₃CN) | This compound |

Advanced Functional Group Interconversions and Chemical Transformations

The functional groups present in this compound—a tertiary amine and a primary amide on a quaternary carbon—allow for a range of chemical transformations.

Oxidation Reactions (e.g., to corresponding ketones or carboxylic acids)

The oxidation of this compound presents several possibilities. Given the structure, the quaternary carbon bearing the functional groups is resistant to oxidation that would form a ketone at that position. However, other sites are susceptible to oxidation. The tertiary methylamino group could potentially be oxidized. While specific studies on this molecule are not prevalent, general principles suggest that oxidation could lead to an N-oxide or undergo demethylation. The cyclohexane ring itself contains secondary carbons that could be oxidized to ketones under harsh conditions, though this would likely compete with reactions at the more reactive nitrogen center. The direct oxidation of the carboxamide group to a carboxylic acid is not a standard transformation.

Reduction Reactions (e.g., of carboxylic acid to alcohol)

While the heading mentions the reduction of a carboxylic acid, the relevant transformation for the title compound is the reduction of its carboxamide group. The outcome of this reduction is highly dependent on the reagents and conditions employed. researchgate.net

Reduction to Amine: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will typically reduce the primary amide to a primary amine. This would result in the formation of (1-(methylamino)cyclohexyl)methanamine. This reaction proceeds by converting the amide into a reactive iminium species which is then further reduced.

Reduction to Alcohol: Alternatively, under specific conditions, the carboxamide can be reduced to an alcohol, a transformation that involves cleavage of the C-N bond. nih.gov A highly chemoselective method for this uses samarium(II) iodide (SmI₂) in the presence of an amine and water. nih.govorganic-chemistry.org This would convert this compound into (1-(methylamino)cyclohexyl)methanol. This selectivity is noteworthy as it proceeds contrary to what might be expected based on the typical reactivity of amides. nih.gov

Table 3: Reduction Products of this compound

| Starting Material | Reducing Agent / Conditions | Product | Product Type |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (1-(methylamino)cyclohexyl)methanamine | Amine |

| This compound | Samarium(II) Iodide (SmI₂)/Amine/H₂O | (1-(methylamino)cyclohexyl)methanol | Alcohol |

Nucleophilic Substitution Reactions involving the Methylamino or other groups

The nitrogen of the methylamino group possesses a lone pair of electrons, allowing it to act as a nucleophile. It can undergo further alkylation, for instance, with an alkyl halide, to form a quaternary ammonium salt. embibe.com

While the methylamino group itself is not a good leaving group for nucleophilic substitution, the amide's carbonyl carbon is an electrophilic site. It is susceptible to attack by strong nucleophiles, although less so than esters or acid chlorides. jocpr.com Such reactions could lead to the cleavage of the amide bond under forcing conditions.

Nucleophilic substitution reactions are also critical in the synthesis of the precursor, 1-aminocyclohexane-1-carboxamide, where a suitable leaving group on the cyclohexane ring could be displaced by an amine or ammonia equivalent. nih.gov However, for the fully formed this compound, reactions are more likely to involve the nucleophilicity of the existing nitrogen atom.

Transamidation Reactions of Carboxamide Linkages

Transamidation is a process where the amino group of an amide is exchanged for another. nih.gov This reaction is inherently challenging due to the high stability of the amide C-N bond, which results from resonance stabilization. nih.govmdpi.com Consequently, these reactions are often thermodynamically neutral and kinetically slow, requiring catalysis or harsh conditions to proceed. nih.gov

For this compound, a transamidation reaction would involve reacting it with a primary or secondary amine, resulting in the displacement of ammonia (NH₃) and the formation of a new, N-substituted amide. Catalysts for this transformation can include Lewis acids or specific transition metal complexes that activate the amide carbonyl group towards nucleophilic attack. mdpi.com The reaction is often driven to completion by using a large excess of the incoming amine or by removing the displaced ammonia from the reaction mixture. mdpi.comnih.gov

Alkylation and Acylation Reactions

The chemical reactivity of this compound is characterized by the presence of two key functional groups: a secondary amine and a primary amide. These groups exhibit different nucleophilic properties, which dictates their reactivity towards alkylating and acylating agents. Generally, the secondary amine is the more nucleophilic and basic site compared to the primary amide. Consequently, reactions with electrophiles such as alkyl halides or acyl chlorides are expected to occur preferentially at the nitrogen atom of the methylamino group.

Alkylation Reactions

The nitrogen of the secondary amine in this compound can be readily alkylated using various alkylating agents. This reaction, a nucleophilic aliphatic substitution, typically involves the use of alkyl halides (such as alkyl iodides, bromides, or chlorides) or other alkylating agents like dialkyl sulfates. wikipedia.org The reaction proceeds by the nucleophilic attack of the secondary amine on the electrophilic carbon of the alkylating agent, leading to the formation of a tertiary amine.

A general representation of the N-alkylation reaction is as follows:

Scheme 1: General N-Alkylation of this compound

Due to the propensity for overalkylation in reactions with ammonia or primary amines, the alkylation of a secondary amine like this compound can be more selectively controlled to yield the tertiary amine. wikipedia.org Further reaction of the resulting tertiary amine with an alkyl halide can lead to the formation of a quaternary ammonium salt, a reaction known as the Menshutkin reaction. wikipedia.org

Industrially, N-alkylation is often carried out using alcohols as alkylating agents over various catalysts, which is considered a greener approach as it avoids the formation of salt byproducts. wikipedia.org For instance, the alkylation of secondary amines can be achieved with alcohols in the presence of a catalyst.

Below is a hypothetical data table illustrating the expected products from the alkylation of this compound with various alkylating agents, based on general principles of amine alkylation.

| Alkylating Agent | Product | Expected Reaction Conditions |

| Methyl Iodide | 1-(Dimethylamino)cyclohexane-1-carboxamide | Base (e.g., K2CO3), Solvent (e.g., CH3CN), Room Temperature |

| Ethyl Bromide | 1-(Ethyl(methyl)amino)cyclohexane-1-carboxamide | Base (e.g., NaHCO3), Solvent (e.g., DMF), Heat |

| Benzyl Chloride | 1-(Benzyl(methyl)amino)cyclohexane-1-carboxamide | Base (e.g., Et3N), Solvent (e.g., CH2Cl2), Room Temperature |

Acylation Reactions

The acylation of this compound, similar to alkylation, is expected to occur at the more nucleophilic secondary amine. Acylating agents such as acid chlorides or acid anhydrides react readily with secondary amines to form tertiary amides. This reaction is a common method for the formation of C-N bonds.

A general representation of the N-acylation reaction is as follows:

Scheme 2: General N-Acylation of this compound

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acyl derivative contains a tertiary amide functional group. The primary amide of the carboxamide group is significantly less reactive towards acylation under these conditions due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group, which reduces its nucleophilicity.

While specific literature on the acylation of this compound is scarce, the general principles of amine acylation are well-established. For example, the synthesis of various carboxamide derivatives often involves the reaction of an amine with an activated carboxylic acid derivative. google.com

The following table provides hypothetical examples of acylation products of this compound.

| Acylating Agent | Product | Expected Reaction Conditions |

| Acetyl Chloride | N-(1-carbamoylcyclohexyl)-N-methylacetamide | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2), 0 °C to Room Temperature |

| Benzoyl Chloride | N-(1-carbamoylcyclohexyl)-N-methylbenzamide | Base (e.g., NaOH aq.), Schotten-Baumann conditions |

| Acetic Anhydride | N-(1-carbamoylcyclohexyl)-N-methylacetamide | Neat or in a solvent (e.g., Acetic Acid), Heat |

Chiral Recognition and Enantiomeric/Diastereomeric Purity Control

Chiral recognition is the process by which a chiral system can differentiate between the enantiomers of a chiral analyte. In the context of this compound, this is crucial for verifying the success of an asymmetric synthesis and for quality control. nih.gov Advanced analytical techniques are employed to determine the enantiomeric or diastereomeric purity of the synthesized compound.

Capillary electrophoresis (CE) is a powerful tool for chiral separations, offering the ability to finely tune the separation by modifying the background electrolyte composition and the type of chiral selector (CS). nih.gov For pharmaceutical analysis, achieving a separation where the minor component (the undesired enantiomer or diastereomer) elutes first is often preferred to prevent its peak from being obscured by the tailing of the main component's peak. nih.gov

Fluorescent sensors have also been developed for the enantioselective recognition of chiral molecules. For instance, macrocyclic compounds based on cyclohexane-1,2-diamine and bis-binaphthyl units have demonstrated the ability to recognize chiral acids like mandelic acid with enhanced sensitivity and enantioselectivity. nih.gov This recognition is often achieved through specific hydrogen bonding interactions, leading to a measurable change in fluorescence. nih.gov Such sensor-based approaches could be adapted for high-throughput screening in the development of asymmetric syntheses.

The table below summarizes key techniques for purity control.

Table 1: Techniques for Chiral Purity Control| Technique | Principle | Application | Reference |

|---|---|---|---|

| Capillary Electrophoresis (CE) | Separation based on differential electrophoretic mobility in the presence of a chiral selector. | Determination of enantiomeric excess (ee) and diastereomeric ratio (dr). | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation on a chiral stationary phase (CSP), often based on polysaccharides. | Analytical and preparative-scale separation of enantiomers. | mdpi.com |

| Fluorescent Sensing | Enantioselective binding to a chiral fluorescent sensor results in a change in fluorescence intensity. | High-throughput screening of chiral compounds and reaction outcomes. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Use of chiral solvating or derivatizing agents to induce diastereomeric environments, leading to distinct signals for enantiomers. | Determination of enantiomeric purity. | harvard.edu |

Asymmetric Synthesis Approaches for Chiral Centers

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. sigmaaldrich.com This is paramount for producing enantiomerically pure forms of compounds like this compound.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.comwikipedia.org This strategy is a cornerstone of asymmetric synthesis. wikipedia.org

For the synthesis of this compound, a prochiral precursor could be coupled with a chiral auxiliary. For example, popular auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam could be employed. wikipedia.org Pseudoephedrine and its analogue, pseudoephenamine, are also effective chiral auxiliaries used to direct diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids, which are precursors to amides. harvard.edu Another approach involves using diketopiperazines derived from chiral amino acids; for instance, a chiral template was used to achieve the asymmetric synthesis of 1-aminocyclopropane-1-carboxylic acids with high diastereomeric excess. nih.gov

In this approach, a chiral reagent is used to convert a prochiral substrate into a chiral product. The chirality is transferred from the reagent to the product during the reaction. An example of this strategy involves the use of chiral lithium amides, such as (R)- or (S)-(α-methylbenzyl)benzylamide, to initiate asymmetric conjugate additions. researchgate.net This method has been successfully applied to generate chiral cyclohexane derivatives through domino reactions, establishing multiple stereocenters with high stereochemical control. researchgate.net Such a strategy could be envisioned for creating the chiral cyclohexane framework of the target molecule.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. mdpi.com These catalysts operate through various activation modes, including the formation of iminium ions or enamines. mdpi.com For synthesizing cyclohexane derivatives, organocatalytic domino or cascade reactions have emerged as a powerful strategy, enabling the construction of complex molecular frameworks from simple precursors in a single operational step. nih.gov

Bifunctional organocatalysts, such as amino-squaramides derived from cinchona alkaloids, have been used at low loadings to promote enantioselective Michael additions. nih.govbeilstein-journals.org These reactions can be part of a one-pot sequence to produce highly substituted cyclohexane derivatives with excellent yields and stereoselectivities (>30:1 dr and 96–99% ee). nih.gov The use of cinchona alkaloids as nucleophilic catalysts is a versatile and well-established method in asymmetric synthesis. core.ac.uk

Transition metal catalysts combined with chiral ligands are highly effective for a wide range of enantioselective transformations. Copper complexes featuring chiral diamine ligands, for example, have been utilized in organocascade sequences to synthesize fully functionalized cyclohexane derivatives. nih.gov A chiral interlocking auxiliary strategy has also been developed using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to control the orientation of a macrocycle on an axle, demonstrating high diastereoselectivity in the formation of mechanical bonds. nih.gov These principles of metal-catalyzed stereocontrol are applicable to the formation of the C1 stereocenter in this compound.

The table below summarizes various asymmetric synthesis strategies.

Table 2: Asymmetric Synthesis Strategies for Chiral Centers| Strategy | Description | Example Catalyst/Auxiliary | Reference |

|---|---|---|---|

| Chiral Auxiliary | A temporary chiral group directs the stereoselective formation of a new stereocenter. | Evans' Oxazolidinones, Pseudoephedrine, Camphorsultam. | harvard.edusigmaaldrich.comwikipedia.org |

| Chiral Reagent | A stoichiometric chiral reagent transfers its chirality to the product. | Chiral Lithium Amides. | researchgate.net |

| Organocatalysis | A small chiral organic molecule catalyzes the reaction enantioselectively. | Cinchona Alkaloids, Amino-squaramides. | nih.govbeilstein-journals.orgcore.ac.uk |

| Enantioselective Catalysis | A chiral metal-ligand complex catalyzes the asymmetric transformation. | Copper-Chiral Diamine Complexes. | nih.govnih.gov |

Diastereoselective Synthesis and Diastereomer Resolution

When a molecule contains more than one stereocenter, diastereomers are possible. Diastereoselective synthesis aims to produce a single diastereomer out of many possibilities. A one-pot pseudo five-component reaction has been reported for the diastereoselective synthesis of cyclohexane-1,3-dicarboxamide derivatives, yielding products with high purity. semanticscholar.orgsemanticscholar.org This demonstrates the power of multicomponent reactions to build stereochemically complex cyclic systems efficiently. semanticscholar.org

Alternatively, if a synthesis produces a mixture of diastereomers, they must be separated. This process is known as diastereomer resolution. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, boiling point), which allows for their separation by standard laboratory techniques like crystallization or chromatography. nih.gov

A common method for resolving chiral acids or amines is to react them with a chiral resolving agent to form a pair of diastereomeric salts. nih.gov These salts can then be separated by fractional crystallization, exploiting their different solubilities. nih.gov For example, trans-1,2-cyclohexanedicarboxylic acid has been resolved using (S)-phenylethylamine as a resolving agent, where the stability of the less soluble salt was attributed to stronger hydrogen bonding and a "lock-and-key" packing structure. nih.gov This principle could be applied to a chiral precursor of this compound. Enantioselective HPLC using polysaccharide-based chiral stationary phases is also a robust method for resolving enantiomers and can be scaled up to isolate multi-milligram quantities of pure stereoisomers. mdpi.com

Chromatographic Resolution Techniques (e.g., Chiral HPLC, Capillary Electrophoresis)

Chromatographic methods offer a powerful alternative to classical resolution for the separation of enantiomers. These techniques are particularly valuable for analytical purposes, to determine the enantiomeric purity of a sample, and can also be scaled up for preparative separations. phenomenex.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) within the HPLC column. phenomenex.comscas.co.jp The enantiomers of this compound interact differently with the chiral stationary phase, leading to different retention times and thus their separation.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. scas.co.jp The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. There is a wide variety of chiral stationary phases available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being among the most versatile and widely used. phenomenex.comnih.gov

The choice of the mobile phase is also critical for achieving good separation. phenomenex.com Both normal-phase (using non-polar solvents like hexane) and reversed-phase (using polar solvents like water and acetonitrile) methods can be employed, depending on the nature of the analyte and the chiral stationary phase. phenomenex.com

Table 2: Parameters in Chiral HPLC Method Development

| Parameter | Description |

|---|---|

| Chiral Stationary Phase | The type of chiral packing material in the column (e.g., polysaccharide, Pirkle-type). phenomenex.comscas.co.jp |

| Mobile Phase | The solvent system used to carry the sample through the column. phenomenex.com |

| Flow Rate | The speed at which the mobile phase passes through the column. |

| Temperature | Can influence the interactions between the analyte and the stationary phase. |

| Detection | The method used to detect the separated enantiomers as they elute from the column (e.g., UV detection). |

This table outlines key parameters that are optimized during the development of a chiral HPLC method.

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful analytical technique for chiral separations, known for its high efficiency and low sample consumption. chromatographyonline.com In chiral CE, a chiral selector is added to the background electrolyte. springernature.com This selector interacts differently with the two enantiomers, leading to a difference in their electrophoretic mobility and thus their separation.

Commonly used chiral selectors in CE include cyclodextrins, chiral crown ethers, and certain antibiotics. springernature.comtaylorfrancis.com The enantiomers form transient diastereomeric inclusion complexes with the chiral selector. The different association constants for the two enantiomers result in different effective mobilities, allowing for their separation. bio-rad.com

The development of a chiral CE method involves optimizing parameters such as the type and concentration of the chiral selector, the pH of the background electrolyte, the applied voltage, and the capillary temperature. bio-rad.com

Advanced Spectroscopic and Structural Characterization

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of 1-Methylaminocyclohexane-1-carboxamide would be expected to show characteristic absorption bands for the N-H bonds of the amine and amide groups, the C=O (carbonyl) bond of the amide, and the C-H bonds of the alkyl groups.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and various fragment ions that would help to confirm the structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

|---|

High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap Elite/Q Exactive Plus Orbitrap)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a compound. For this compound, an HRMS instrument like an Orbitrap would provide a high-accuracy mass measurement, allowing for the confirmation of its molecular formula, C8H16N2O. The exact mass can be calculated and compared with the experimentally measured value to a high degree of precision (typically within a few parts per million). This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Hypothetical HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C8H16N2O |

| Calculated Exact Mass | 156.1263 g/mol |

| Observed Ion (e.g., [M+H]⁺) | 157.1337 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample and then identifies them based on their mass-to-charge ratio. For this compound, GC would first be used to isolate the compound from a mixture. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. Analysis of these fragments can provide significant structural information about the parent molecule. While specific experimental data for this compound is not available, GC-MS analysis would be a standard method for its identification and purity assessment.

Electronic Absorption and Fluorescence Spectroscopies

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. For a compound like this compound, which contains amide and amine functional groups but lacks extensive conjugation or chromophores, significant absorption is not expected in the visible range (400-800 nm). Any absorption would likely occur in the UV region (typically below 250 nm), corresponding to n→π* transitions of the carbonyl group in the amide. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This data would reveal the conformation of the cyclohexane (B81311) ring (e.g., chair, boat) and the spatial relationship between the methylamino and carboxamide substituents. Such structural information is fundamental to understanding the molecule's physical and chemical properties.

Other Advanced Spectroscopic Techniques (e.g., Resonance Light Scattering, XANES Synchrotron Analyses)

While less commonly applied to small organic molecules like this compound, other advanced techniques could offer specialized information. Resonance Light Scattering (RLS) is typically used to study the aggregation of macromolecules. X-ray Absorption Near Edge Structure (XANES) spectroscopy, which requires a synchrotron source, provides information about the electronic state and local coordination environment of specific elements. For this compound, XANES could potentially probe the local environment of the nitrogen and oxygen atoms.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "1-Methylaminocyclohexane-1-carboxamide," providing detailed information about its geometry and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For "this compound," DFT calculations, particularly using the Generalized Gradient Approximation (GGA) with a functional like BLYP (Becke, Lee, Yang, and Parr), can be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations would reveal the most stable three-dimensional arrangement of the atoms. Furthermore, DFT is instrumental in calculating electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

A hypothetical table of DFT-calculated parameters for the optimized geometry of "this compound" is presented below.

| Parameter | Value |

| Total Energy | Calculated Value (e.g., in Hartrees) |

| HOMO Energy | Calculated Value (e.g., in eV) |

| LUMO Energy | Calculated Value (e.g., in eV) |

| HOMO-LUMO Gap | Calculated Value (e.g., in eV) |

| Dipole Moment | Calculated Value (e.g., in Debye) |

Semi-empirical methods, such as PM3 (Parametric Method 3), ZINDO (Zerner's Intermediate Neglect of Differential Overlap), and TNDO/2 (Typical Neglect of Differential Overlap/2), offer a computationally less expensive alternative to ab initio methods like DFT. lp.edu.ua These methods use parameters derived from experimental data to simplify the calculations. For "this compound," these methods can be used for initial conformational searches and for calculating properties of large systems or for dynamic simulations where a large number of calculations are required. While less accurate than DFT for fine details of electronic structure, they provide valuable qualitative insights and are useful for screening purposes. lp.edu.ua

A comparative table of results from different semi-empirical methods for "this compound" could look as follows:

| Method | Heat of Formation (kcal/mol) | Dipole Moment (Debye) |

| PM3 | Calculated Value | Calculated Value |

| ZINDO | Calculated Value | Calculated Value |

| TNDO/2 | Calculated Value | Calculated Value |

Molecular Mechanics (MM) and Dynamics Simulations for Conformational Analysis

The conformational flexibility of the cyclohexane (B81311) ring and the rotatable bonds of the methylamino and carboxamide groups in "this compound" can be explored using Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations. MM methods employ classical force fields to calculate the potential energy of a system as a function of its atomic coordinates. substack.com By performing a systematic search of the conformational space, the various low-energy conformers of the molecule can be identified.

MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational changes of "this compound" in different environments (e.g., in vacuum or in a solvent). This can reveal the preferred conformations and the energy barriers between them. substack.com

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters for "this compound," which can be compared with experimental spectra for structure validation.

UV-Vis: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

IR: DFT calculations can be used to compute the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. This helps in the assignment of experimental IR bands to specific vibrational modes of the molecule.

NMR: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted chemical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure. lp.edu.ua

A table summarizing predicted spectroscopic data for "this compound" would be structured as follows:

| Spectrum | Predicted Parameter | Value |

| UV-Vis | λmax (nm) | Calculated Value |

| IR | Key Frequencies (cm⁻¹) (e.g., C=O stretch, N-H stretch) | Calculated Values |

| ¹H NMR | Chemical Shifts (ppm) | Calculated Values for specific protons |

| ¹³C NMR | Chemical Shifts (ppm) | Calculated Values for specific carbons |

Analysis of Noncovalent Intermolecular Interactions

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the solid-state packing of "this compound" and its interactions with other molecules. nih.govamanote.com Computational methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions. These analyses can identify the presence of hydrogen bonds (e.g., between the amide N-H and the carbonyl oxygen of a neighboring molecule) and other stabilizing interactions, providing a deeper understanding of the supramolecular chemistry of this compound. nih.govresearchgate.net

Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for studying the reaction mechanisms involving "this compound." By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures, which are the high-energy intermediates that connect reactants and products. Calculating the activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction kinetics. For instance, the mechanism of its formation or its participation in further chemical transformations can be elucidated, providing a detailed, step-by-step picture of the chemical process at a molecular level.

Quantum Chemical Descriptors

Detailed quantum chemical descriptor data for this compound is not extensively available in publicly accessible scientific literature. However, computational studies on closely related analogs, such as N-hydroxy-1-(methylamino)cyclohexane-1-carboxamide, provide valuable insights into the probable electronic and topological characteristics of this compound class.

Quantum chemical descriptors are theoretical values derived from the principles of quantum mechanics that help in understanding the physicochemical properties and reactivity of a molecule. These descriptors are calculated using computational chemistry methods and provide information on the molecule's electronic structure, geometry, and potential interaction with other molecules.

For the related compound, N-hydroxy-1-(methylamino)cyclohexane-1-carboxamide, several descriptors have been computed and are available through public chemical databases. These descriptors offer a theoretical glimpse into the molecular properties that would be analogous to this compound. The computed properties for N-hydroxy-1-(methylamino)cyclohexane-1-carboxamide include its molecular weight, XLogP3 (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and topological polar surface area. nih.gov

The table below presents a selection of computed descriptors for N-hydroxy-1-(methylamino)cyclohexane-1-carboxamide, which can serve as an estimation for the properties of this compound. nih.gov

Computed Descriptors for N-hydroxy-1-(methylamino)cyclohexane-1-carboxamide

| Descriptor | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 172.121177757 Da |

| Topological Polar Surface Area | 61.4 Ų |

| Heavy Atom Count | 12 |

| Complexity | 171 |

Data sourced from PubChem. nih.gov

These theoretical values are instrumental in predicting the behavior of the compound in various chemical and biological systems, guiding further experimental research. For instance, the topological polar surface area is a good indicator of a molecule's ability to permeate cell membranes.

Enzymatic Transformations and Biocatalysis of 1 Methylaminocyclohexane 1 Carboxamide

The application of enzymes in the synthesis and modification of pharmaceutical compounds offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. While specific research on the enzymatic transformations of 1-Methylaminocyclohexane-1-carboxamide is not extensively documented in publicly available literature, the structural motifs of this compound—a cyclic amino acid amide with an N-methyl group—allow for the exploration of potential biocatalytic strategies based on established enzyme classes and their reactivity with analogous substrates.

Medicinal Chemistry and Pharmacological Relevance Mechanistic and Structural Focus

Role as Bioactive Scaffolds and Chemical Building Blocks in Drug Discovery

The structural framework of a molecule is fundamental to its biological activity and its utility in the development of new therapeutic agents. In medicinal chemistry, a "bioactive scaffold" refers to a core chemical structure that is responsible for the biological activity of a compound. These scaffolds can be modified to create a library of related compounds with potentially improved potency, selectivity, or pharmacokinetic properties. Similarly, "chemical building blocks" are versatile molecules used in the synthesis of more complex chemical entities.

The cyclohexane (B81311) ring, a common motif in medicinal chemistry, provides a three-dimensional structure that can orient functional groups in specific spatial arrangements, which is crucial for binding to biological targets. nih.gov The combination of a carboxamide and a methylamino group on a cyclohexane scaffold, as seen in 1-Methylaminocyclohexane-1-carboxamide, offers potential for various interactions with biological macromolecules. The carboxamide group, for instance, is a key feature in many pharmaceuticals due to its ability to form hydrogen bonds and its metabolic stability. nih.gov

Modulation of Specific Molecular Targets (e.g., Enzymes, Receptors)

The pharmacological effect of a drug is typically initiated by its interaction with a specific molecular target, which is often an enzyme or a receptor. The nature of this interaction, whether it is inhibition, activation, or allosteric modulation, dictates the downstream biological response.

For the broader class of aminocyclohexane carboxamide derivatives, interactions with various molecular targets have been reported. For instance, some carboxamide derivatives have been investigated for their ability to modulate enzyme activity through competitive or allosteric inhibition. The structural features of these compounds, such as the presence of amine and amide functional groups, allow for potential binding to the active or allosteric sites of enzymes, or to the ligand-binding domains of receptors.

However, specific studies identifying and characterizing the molecular targets of This compound are not found in the available scientific literature. Consequently, there is no direct evidence to definitively name the enzymes or receptors that this particular compound modulates.

Biochemical Effects and Pathway Modulation

The interaction of a compound with its molecular target can trigger a cascade of biochemical events, leading to the modulation of cellular signaling pathways, metabolic processes, and gene expression.

Signal Transduction Pathway Interference

Signal transduction pathways are the mechanisms by which cells communicate and respond to their environment. Interference with these pathways is a common mechanism of action for many drugs. For example, the inhibition of protein kinases, which are key components of many signaling cascades, is a major strategy in cancer therapy. researchgate.net

While derivatives of cyclohexane carboxamide have been shown to induce apoptosis, a programmed cell death pathway, the specific effects of This compound on signal transduction pathways have not been elucidated in the scientific literature. orientjchem.org There is no available data to suggest which specific signaling molecules or pathways this compound might interfere with.

Metabolic Regulation Mechanisms

Metabolic pathways are a series of interconnected chemical reactions that are essential for maintaining life. The regulation of these pathways is critical for cellular function and is a target for therapeutic intervention in various diseases, including cancer and metabolic disorders. nih.gov

One-carbon metabolism, for instance, is a crucial pathway for the biosynthesis of nucleotides and amino acids and is regulated at multiple levels, including gene expression and allosteric inhibition. nih.gov While the impact of various chemical entities on metabolic pathways is an active area of research, there is no specific information available in the scientific literature regarding the role of This compound in metabolic regulation.

Gene Expression Modulation

The expression of genes is a tightly regulated process that can be altered by external stimuli, including drugs. Modulation of gene expression can lead to profound changes in cellular function and is a key mechanism for the therapeutic effects of many agents. For example, certain drugs can influence the expression of genes involved in cell cycle control or apoptosis. nih.gov

Studies on aromatic amine-containing drugs have shown that they can induce changes in hepatic gene expression, although the patterns can be complex and drug-specific. However, there are no specific studies available that have investigated the effect of This compound on gene expression profiles.

Potential Pharmacological Activities (Mechanism-Based Examples)

Based on the structural features of a compound, it is sometimes possible to hypothesize potential pharmacological activities. The presence of a carboxamide group and an amino group on a cyclohexane scaffold suggests that This compound could potentially interact with a variety of biological targets.

For example, compounds with similar structural motifs have been explored for a range of pharmacological activities, including anticancer and anti-inflammatory effects. nih.gov The induction of apoptosis in cancer cells by certain cyclohexane-1-carboxamide derivatives provides a mechanism-based example of their potential pharmacological activity. orientjchem.org

However, without specific experimental data on This compound , any discussion of its potential pharmacological activities remains speculative. There are no published research findings that demonstrate a specific, mechanism-based pharmacological activity for this compound.

Neurotransmitter System Modulation (e.g., Serotonin (B10506), Norepinephrine)

The structural framework of this compound is suggestive of potential interactions with monoamine neurotransmitter systems. nih.gov Biogenic amines like serotonin and norepinephrine (B1679862) are crucial for regulating a multitude of physiological and psychological processes, including mood, stress, and sleep. nih.gov Compounds with an amine group can interact with neurotransmitter transporters or receptors. For instance, some molecules with a dimethylamino group and a cyclohexane ring have been noted for their potential to inhibit the reuptake of serotonin and norepinephrine. The structural characteristics of this compound, specifically the amine functionality, allow it to potentially interact with neurotransmitter systems, which could influence mood and cognitive functions. Phytochemicals, for example, can modulate these systems by affecting the expression and activity of enzymes involved in monoamine biosynthesis and metabolism. mdpi.com

Enzyme Inhibition or Activation (e.g., NMDA Receptor Antagonism, Arginase Inhibition, Caspase Activation)

The ability of a small molecule to inhibit or activate enzymes is a cornerstone of modern pharmacology. Based on its chemical class, this compound may possess such properties.

NMDA Receptor Antagonism

One of the most significant potential activities for this class of compounds is the antagonism of the N-methyl-D-aspartate (NMDA) receptor. A comprehensive study on 36 different amino-alkyl-cyclohexane derivatives demonstrated their capacity to act as uncompetitive NMDA receptor antagonists. nih.gov These compounds were found to displace ligands from rat cortical membranes and antagonize NMDA-induced currents in cultured hippocampal neurons. nih.gov The blockade was characterized as being strongly voltage-dependent with fast kinetics. nih.gov This is a notable feature, as antagonists with these properties can be therapeutic while having a lower incidence of side effects. For example, the compound MRZ 2/579 (1-amino-1,3,3,5,5-pentamethyl-cyclohexane HCl), an amino-alkyl-cyclohexane derivative, showed blocking kinetics similar to the clinically used drug memantine. nih.gov

| Assay | Measured Parameter | Potency Range for 36 Derivatives | Notes |

|---|---|---|---|

| [3H]-(+)-MK-801 Binding Displacement | Binding Affinity (Ki) | 1.5 µM to 143 µM | Indicates direct interaction with the MK-801 binding site within the NMDA receptor channel. |

| Patch-Clamp on Cultured Neurons | Antagonist Potency (IC50) | 1.3 µM to 245 µM | Demonstrates functional blockade of NMDA-induced currents in a use-dependent manner. |

| Glutamate Toxicity Protection | Protective Concentration (IC50) | e.g., 2.16 µM for MRZ 2/579 | Shows ability to protect neurons from excitotoxic damage. |

Arginase Inhibition

Arginase is an enzyme that hydrolyzes L-arginine, an amino acid crucial for various physiological processes, including the production of nitric oxide (NO). nih.gov In certain disease states, such as cancer, elevated arginase activity can deplete L-arginine in the microenvironment, leading to immune suppression. nih.gov Therefore, arginase inhibitors are being investigated as potential therapeutics. nih.gov While direct data on this compound is lacking, compounds with structural similarities to L-arginine can act as inhibitors. nih.gov For context, a potent synthetic compound, known as Arginase inhibitor 1, inhibits human arginases I and II with IC50 values of 223 nM and 509 nM, respectively. medchemexpress.commedchemexpress.com Given its amino acid-like structure, this compound could be a candidate for investigation in this area.

Caspase Activation

Caspases are a family of proteases that play an essential role in programmed cell death, or apoptosis. nih.gov The activation of caspases is a key event in the apoptotic cascade. nih.gov Some cyclohexane-containing compounds have been observed to induce apoptosis in neuroblastoma cells, a process that inherently involves the activation of the caspase pathway. This suggests that molecules within this structural family could potentially trigger or modulate caspase activity, although specific studies on this compound are required for confirmation.

Anti-amyloid Aggregation Properties

The aggregation of the amyloid-beta (Aβ) protein is a central event in the pathology of Alzheimer's disease. nih.gov Consequently, the inhibition of Aβ aggregation is a major therapeutic strategy. nih.gov Various small molecules have been investigated for their ability to interfere with this process. nih.gov There is no specific evidence to suggest that this compound possesses anti-amyloid properties, but this remains a potential area of investigation for novel chemical entities.

Metal Chelation Properties

Metal ions, particularly copper, can play a role in oxidative stress and protein aggregation, such as in neurodegenerative diseases. mdpi.com Compounds that can bind to and sequester these metal ions, a property known as chelation, may have therapeutic benefits. The potential for this compound to act as a metal chelator would depend on the spatial arrangement of its nitrogen and oxygen atoms, but no specific research on this property is currently available.

Q & A

Q. What are the standard synthetic protocols for 1-methylaminocyclohexane-1-carboxamide derivatives, and how are intermediates characterized?

The synthesis typically involves reacting chloroacetyl chloride with cyclohexane-1-carboxamide precursors in chloroform, followed by condensation with secondary amines. Key intermediates are purified via column chromatography and characterized using IR (to confirm amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify cyclohexane ring protons and methylamino group integration), and mass spectrometry (to confirm molecular ion peaks). For example, 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide is synthesized by adding chloroacetyl chloride to a chloroform solution of the precursor .

Q. What analytical techniques are essential for confirming the structural integrity of this compound analogs?

Structural validation requires a combination of:

- IR spectroscopy : Identifies functional groups (e.g., amide C=O, NH stretches).

- NMR spectroscopy : ¹H NMR resolves cyclohexane chair conformers (axial/equatorial protons) and methylamino substituents, while ¹³C NMR confirms carboxamide carbonyl signals (~170 ppm).

- High-resolution mass spectrometry (HRMS) : Ensures molecular formula accuracy (e.g., EI-MS for fragmentation patterns).

Discrepancies between experimental and theoretical spectral data may indicate stereochemical impurities or solvent effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates compared to chloroform.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during chloroacetyl chloride addition.

- Catalyst screening : Lewis acids like AlCl₃ could accelerate amide bond formation.

- Workflow automation : Use of flow chemistry for precise stoichiometric control.

Comparative studies of these parameters are critical, as evidenced by variations in yields (50–75%) across analogs .

Q. How do conformational dynamics of the cyclohexane ring influence the biological activity of this compound derivatives?

The cyclohexane ring adopts chair or boat conformations, affecting spatial orientation of the methylamino and carboxamide groups. Computational studies (e.g., DFT calculations) and NOESY NMR can map substituent spatial proximity. For instance, equatorial positioning of the methylamino group may enhance binding to target proteins by reducing steric hindrance. Such insights are crucial for designing apoptosis-inducing analogs with improved efficacy .

Q. How should researchers address contradictions in spectral data during characterization?

Discrepancies often arise from:

- Stereochemical impurities : Use chiral HPLC or optical rotation measurements to confirm enantiopurity.

- Solvent-induced shifts : Compare NMR data in deuterated DMSO vs. CDCl₃ to isolate solvent effects.

- Crystallization artifacts : Single-crystal X-ray diffraction provides definitive structural validation.

For example, unexpected splitting in ¹H NMR signals may indicate conformational exchange, resolvable via variable-temperature NMR .

Q. What safety protocols are critical when handling intermediates like (bromomethyl)cyclohexane in synthesis?

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Personal protective equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact.

- Emergency measures : Immediate washing with soap/water for skin exposure and artificial respiration for inhalation incidents.

Safety data sheets (SDS) for related compounds emphasize these protocols, though specific toxicity data for this compound intermediates may require extrapolation .

Q. How does storage condition selection impact the stability of this compound analogs?

- Temperature : Store at –20°C in amber vials to prevent thermal degradation.

- Moisture control : Use desiccants to avoid hydrolysis of the carboxamide group.

- Light sensitivity : UV/Vis stability studies can determine photodegradation thresholds.

Analogous cyclohexane derivatives (e.g., 1-aminocyclohexanecarboxylic acid) show reduced stability at >25°C, necessitating controlled environments .

Methodological Guidelines

- Synthesis : Prioritize stepwise purity checks via TLC at each synthetic step .

- Data interpretation : Cross-validate spectral data with computational models (e.g., Gaussian for NMR chemical shift prediction) .

- Biological assays : Use apoptosis-specific markers (e.g., caspase-3 activation) to evaluate mechanistic efficacy of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.